1-[(4-Bromobenzoyl)amino]-3-butylurea
Description
1-[(4-Bromobenzoyl)amino]-3-butylurea is a urea derivative featuring a 4-bromobenzoyl group attached to the amino nitrogen and a butyl substituent on the adjacent urea nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological interactions.
Properties
CAS No. |
445013-90-1 |
|---|---|
Molecular Formula |
C12H16BrN3O2 |
Molecular Weight |
314.18g/mol |
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-butylurea |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-3-8-14-12(18)16-15-11(17)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
HSAGPYPRTISIIM-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea ()
- Structural Differences: The target compound substitutes one cyclohexyl group with a butyl chain and replaces the other with an amino-linked benzoyl group.
- NMR Profiles: Experimental 1H-NMR data (Tables S1–S4 in ) highlight distinct proton environments due to substituent effects. For example, aromatic protons in the bromobenzoyl group show downfield shifts, while cyclohexyl protons exhibit complex splitting patterns absent in the butyl-substituted target .
S,S-Dimethyl-N-(4-bromobenzoyl)iminosulfurane and 1-Dodecyl-3-methylthiourea ()
- Functional Group Variations: The iminosulfurane analog (Fig. 2, ) replaces urea with a sulfur-containing iminosulfurane group, enhancing electrophilicity but possibly reducing metabolic stability . 1-Dodecyl-3-methylthiourea (Fig. 3, ) features a thiourea moiety (S instead of O) and a long dodecyl chain. Thioureas are generally more lipophilic than ureas, improving transdermal penetration but increasing skin irritation risks .
- Application Context : Both compounds are used as transdermal enhancers. The target urea derivative may offer a balance between lipophilicity (via the butyl chain) and stability (urea vs. thiourea), though direct efficacy comparisons are unavailable .
1-(4-Bromobenzoyl)piperidin-4-one ()
- Structural Contrast: The piperidinone derivative replaces the urea group with a ketone and a six-membered ring.
Table 1: Structural and Functional Comparison
Key Insights:
- Urea vs. Thiourea : Thioureas () exhibit greater transdermal efficacy but lower chemical stability compared to ureas. The target compound’s urea core may mitigate instability issues .
- Substituent Effects : Butyl chains (target) balance lipophilicity and steric hindrance better than dodecyl () or cyclohexyl () groups, optimizing solubility for drug delivery .
- Safety Profiles: Piperidinone derivatives () pose higher reactivity risks, underscoring the urea group’s advantage in reducing electrophilic hazards .
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